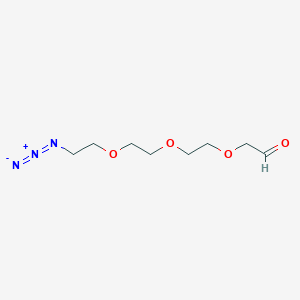

Ald-CH2-PEG3-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ald-CH2-PEG3-Azide is a crosslinker containing an azide group and an aldehyde group . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond . PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage .Molecular Structure Analysis

The molecular formula of this compound is C8H15N3O4 . It has a molecular weight of 217.22 g/mol .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis

The exact mass of this compound is 217.11 . The elemental analysis shows that it contains C, 44.23; H, 6.96; N, 19.34; O, 29.46 .Scientific Research Applications

ALD for Thin Film Production : ALD, a vapor phase technique, is capable of producing thin films for various applications. It offers exceptional control over film thickness and composition, useful in solar cell devices, high-k transistors, and solid oxide fuel cells (Johnson et al., 2014).

Photocatalytic Lithography : Using ALD-deposited TiO2 films, a patterned biointerface can be created. This involves removing azido-containing self-assembled monolayers (SAMs) with UV exposure and filling the gaps with polyethylene glycol (PEG) SAMs, allowing selective coupling of biomolecules via azide groups (Vandenbroucke et al., 2019).

Biomolecule Immobilization : Sequential Diels-Alder and azide-alkyne cycloaddition reactions are effective for immobilizing carbohydrates and proteins onto solid surfaces. This utilizes PEG linkers with alkyne and cyclodiene terminal groups for conjugation of azide-containing biomolecules (Sun et al., 2006).

Quantum Dot Functionalization : Metal-coordinating ligands with azide or aldehyde groups can be introduced onto quantum dot surfaces for bio-orthogonal coupling strategies. This enables specific reactions with distinct targets, promising for in vivo imaging and delivery (Zhan et al., 2016).

PEG-based Multilayer Films and Capsules : PEG-alkyne (PEG(Alk)) is used in layer-by-layer assembly and click chemistry to create low-fouling films and capsules, which can be crosslinked with bisazide linkers. This has potential applications in drug delivery and tissue engineering (Leung et al., 2011).

Nanoporous Materials by ALD : ALD can coat porous structures like nanoporous films and zeolites for functionalization in catalysis, fuel cells, batteries, and sensors. TiO2 ALD is used for photocatalytic activity in nanoporous films (Detavernier et al., 2011).

Nanomaterial Synthesis and Functionalization : ALD is crucial for controlling material growth, nanostructure manipulation, and tuning material composition. Its applications include rechargeable batteries, fuel cells, solar cells, and optoelectronics (Meng et al., 2017).

Hydrogel for Post-Surgical Adhesion Prevention : A hydrogel composed of oxime crosslinked PEG with catechol groups (including Ald groups) can prevent post-surgical cardiac adhesions. This hydrogel has favorable mechanical properties, degradation kinetics, and tissue retention (Fujita et al., 2020).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ald-CH2-PEG3-Azide interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction is crucial in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Cellular Effects

As a component of ADCs and PROTACs, it plays a role in delivering cytotoxic drugs to target cells in the case of ADCs, or in degrading target proteins in the case of PROTACs .

Molecular Mechanism

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in the synthesis of ADCs and PROTACs .

Temporal Effects in Laboratory Settings

As a component of ADCs and PROTACs, its effects would be dependent on the stability and degradation of these larger molecules .

Dosage Effects in Animal Models

As a component of ADCs and PROTACs, its effects would be dependent on the dosage of these larger molecules .

Metabolic Pathways

As a component of ADCs and PROTACs, it would be involved in the metabolic pathways of these larger molecules .

Transport and Distribution

As a component of ADCs and PROTACs, its transport and distribution would be dependent on these larger molecules .

Subcellular Localization

As a component of ADCs and PROTACs, its localization would be dependent on these larger molecules .

Properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h2H,1,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQXIYUMNSETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC=O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)

![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)

![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)